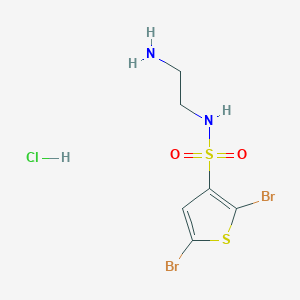

N-(2-Aminoethyl)-2,5-dibromothiophene-3-sulfonamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-Aminoethyl)-2,5-dibromothiophene-3-sulfonamide;hydrochloride is a complex organic compound. Based on its name, it likely contains a thiophene group (a sulfur-containing ring), bromine atoms, and an aminoethyl group .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely has a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), two bromine atoms attached to the thiophene, and an aminoethyl group attached via a sulfonamide linkage .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the nature of its functional groups .Scientific Research Applications

Synthesis and Antiviral Activity

- Sulfonamide derivatives, including those related to N-(2-Aminoethyl)-2,5-dibromothiophene-3-sulfonamide, have been synthesized and evaluated for their antiviral activities. For instance, Chen et al. (2010) synthesized new sulfonamide derivatives and found that some exhibited anti-tobacco mosaic virus activity (Chen et al., 2010).

Inhibition of Carbonic Anhydrase Isozymes

- Sulfonamide compounds have been studied for their inhibitory effects on carbonic anhydrase isozymes, which are significant in various physiological processes. Scozzafava and Supuran (1999) found potent inhibition against carbonic anhydrase I, II, and IV isozymes (Scozzafava & Supuran, 1999).

Pro-apoptotic Effects in Cancer Cells

- Studies have also explored the pro-apoptotic effects of sulfonamide derivatives in cancer cells. Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment and demonstrated their ability to induce apoptosis in various cancer cell lines (Cumaoğlu et al., 2015).

Antitumor Applications

- The role of sulfonamides in antitumor activity has been examined, with studies showing that certain sulfonamide compounds can act as cell cycle inhibitors in cancer treatments. Owa et al. (2002) discussed how sulfonamide-focused libraries can be evaluated for their antitumor properties (Owa et al., 2002).

Molecular Interactions in Crystals and Solutions

- Sulfonamides have been used to study molecular interactions in crystals and solutions, providing insights into their physical and chemical properties. Perlovich et al. (2008) analyzed the crystal structures and solubility of various sulfonamides (Perlovich et al., 2008).

Other Notable Research Applications

- Sulfonamides have been investigated for their potential as GABAB receptor antagonists, antimicrobial agents, and enzyme inhibitors in various other studies. These include the synthesis and antimicrobial evaluation of novel sulfonamides (Abbenante & Prager, 1992), and the study of their metabolism and interactions with enzymes (Marshall, 1948).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(2-aminoethyl)-2,5-dibromothiophene-3-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Br2N2O2S2.ClH/c7-5-3-4(6(8)13-5)14(11,12)10-2-1-9;/h3,10H,1-2,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIZDKCFMQPSCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1S(=O)(=O)NCCN)Br)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br2ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956695.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methylbutanamide](/img/structure/B2956696.png)

![4-(azepane-1-sulfonyl)-N-[(6-methylpyridin-2-yl)methyl]-2-nitro-N-(prop-2-yn-1-yl)aniline](/img/structure/B2956701.png)

![2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2956702.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2956704.png)

![3-benzyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2956705.png)